

Technical Support Center: ARRY-380 (Tucatinib)

Kinase Assay Resources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Arry-380**

Cat. No.: **B605589**

[Get Quote](#)

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing **ARRY-380** (tucatinib) in kinase assays. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data on the off-target effects of this highly selective HER2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **ARRY-380** and its known selectivity?

A1: **ARRY-380**, also known as tucatinib, is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[\[1\]](#)[\[2\]](#) It exhibits high selectivity for HER2 over the epidermal growth factor receptor (EGFR). In cell-based assays, **ARRY-380** is approximately 500- to 1000-fold more selective for HER2 than for EGFR.[\[1\]](#)[\[3\]](#) This high selectivity is a key feature, minimizing off-target effects such as skin rash and diarrhea, which are commonly associated with dual HER2/EGFR inhibitors.

Q2: What are the known off-target effects of **ARRY-380** in broader kinase screening?

A2: A kinome scan of **ARRY-380** against a panel of 223 kinases revealed high selectivity for HER2. At a concentration of 1 μ mol/L, which is over 100 times the biochemical IC₅₀ for HER2, minimal inhibition of other kinases was observed. This indicates a very specific inhibitory profile for **ARRY-380**.

Q3: My IC50 values for **ARRY-380** are inconsistent between experiments. What could be the cause?

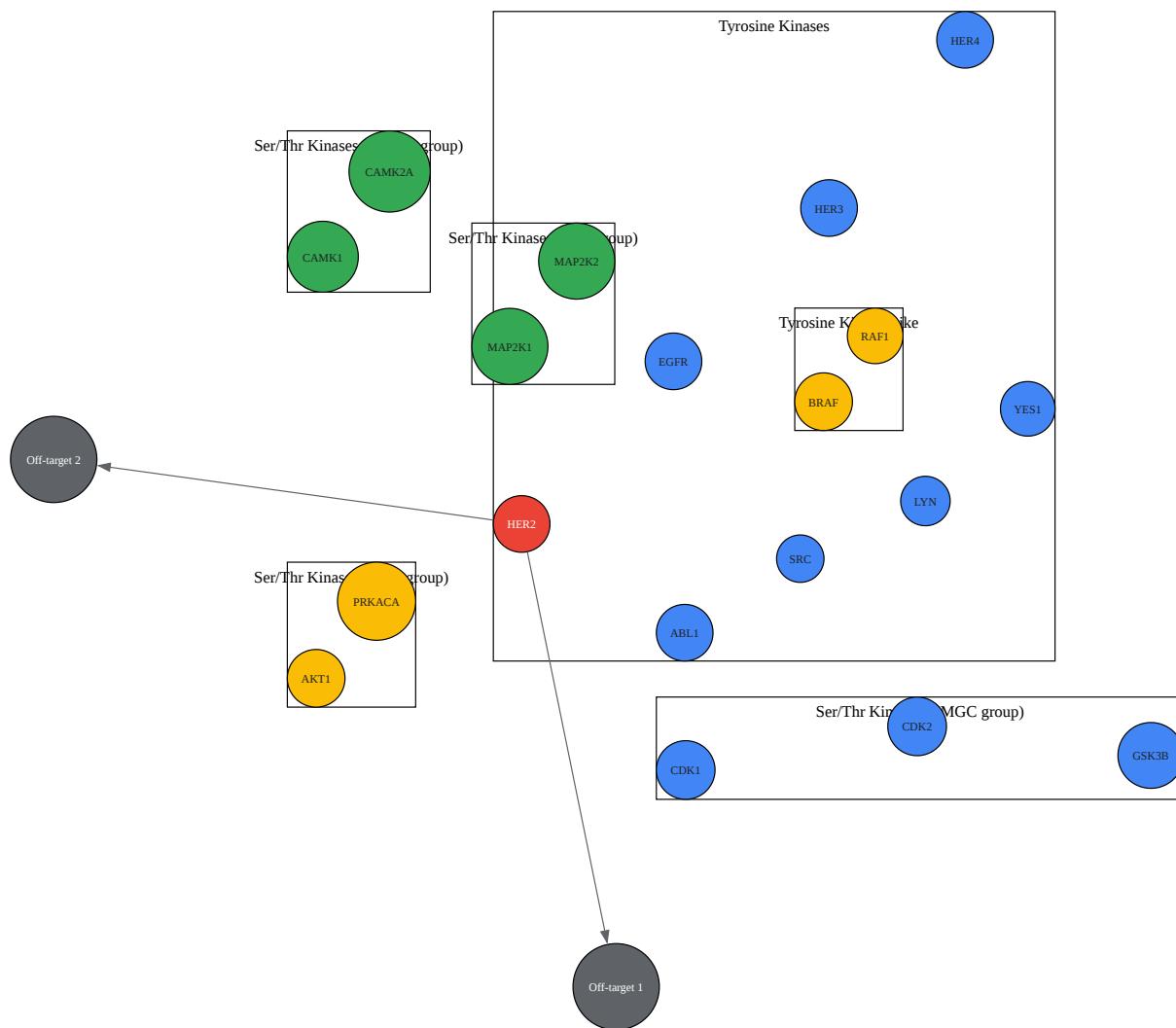
A3: Variability in IC50 values can arise from several factors:

- Reagent Consistency: Ensure the concentration and purity of **ARRY-380**, ATP, and the kinase substrate are consistent across experiments. The specific activity of the kinase can also vary between batches.
- Assay Conditions: Maintain consistent incubation times and temperatures. Ensure the kinase reaction is in the linear range.
- ATP Concentration: As **ARRY-380** is an ATP-competitive inhibitor, its IC50 value is sensitive to the ATP concentration in the assay. It is recommended to use an ATP concentration at or near the Km value for HER2.

Q4: I am observing a high background signal in my kinase assay with **ARRY-380**. How can I troubleshoot this?

A4: A high background signal can be caused by several factors:

- Compound Interference: **ARRY-380** may interfere with the assay detection system (e.g., fluorescence or luminescence). To test for this, run a control experiment without the kinase enzyme to see if the signal is still present.
- Contaminated Reagents: Ensure all buffers and reagents are free from contaminants that might affect the assay signal.
- Suboptimal Reagent Concentrations: Titrate the concentrations of your detection reagents to find the optimal signal-to-background ratio.

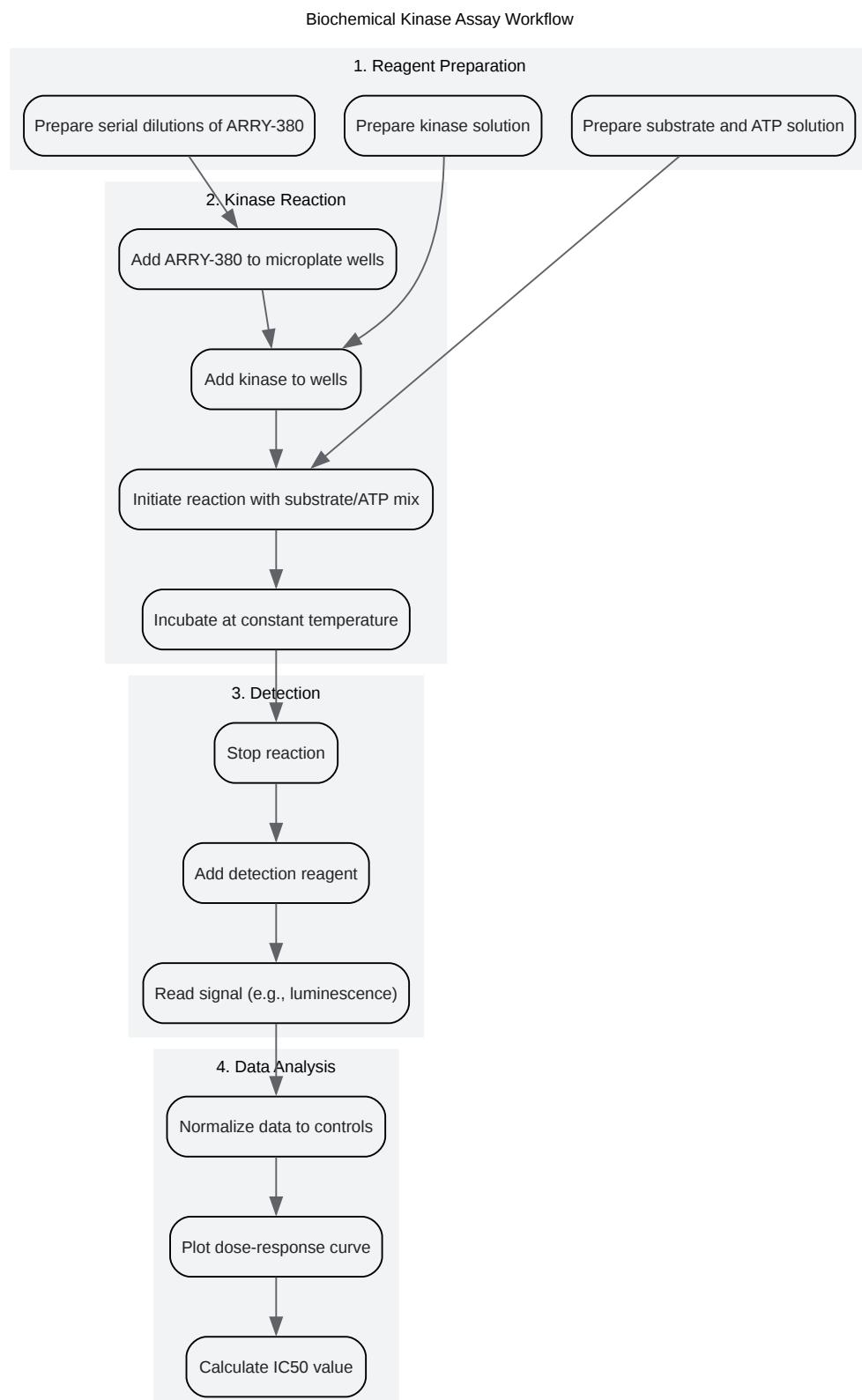

Data Presentation: Kinase Selectivity of **ARRY-380**

The following table summarizes the inhibitory activity of **ARRY-380** against HER2 and EGFR in both biochemical and cell-based assays.

Kinase Target	Assay Type	IC50 (nM)	Selectivity (fold vs. HER2)
HER2	Biochemical	6.9	-
EGFR	Biochemical	449	>65
HER2	Cell-based (BT-474 cells)	7	-
EGFR	Cell-based (A431 cells)	>10,000	>1400

Data compiled from Kulukian, A. et al. Mol Cancer Ther. 2020.

A broader screen of **ARRY-380** against a panel of 223 kinases demonstrated its high selectivity. The following kinase tree illustrates the kinases inhibited by $\geq 50\%$ at 1 $\mu\text{mol/L}$ (large circles) and 10 $\mu\text{mol/L}$ (medium circles).


[Click to download full resolution via product page](#)

Caption: Kinome selectivity of **ARRY-380**.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the IC₅₀ value of **ARRY-380** against a target kinase in a biochemical format.

[Click to download full resolution via product page](#)

Caption: Workflow for a biochemical kinase inhibition assay.

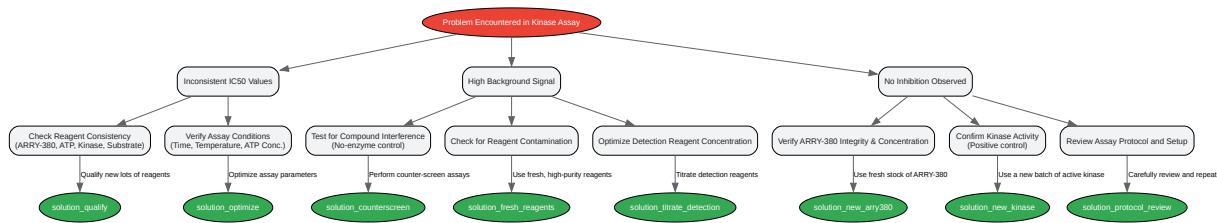
Methodology:

- Reagent Preparation:
 - Prepare serial dilutions of **ARRY-380** in a suitable solvent (e.g., DMSO).
 - Dilute the purified kinase enzyme to the desired concentration in kinase assay buffer.
 - Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the K_m for the target kinase.
- Kinase Reaction:
 - Add the diluted **ARRY-380** or vehicle control to the wells of a microplate.
 - Add the diluted kinase to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at a constant temperature for a predetermined time, ensuring the reaction remains in the linear range.
- Detection:
 - Stop the kinase reaction using an appropriate method (e.g., adding EDTA).
 - Add the detection reagent according to the manufacturer's protocol (e.g., a reagent that measures ATP consumption via luminescence).
 - Incubate to allow the signal to stabilize.
 - Read the plate on a suitable microplate reader.
- Data Analysis:
 - Subtract the background signal (no enzyme control) from all measurements.
 - Normalize the data to the positive (vehicle control) and negative (no ATP or potent inhibitor) controls.

- Plot the normalized data against the logarithm of the **ARRY-380** concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay

This protocol assesses the ability of **ARRY-380** to inhibit the phosphorylation of its target in a cellular context.


Methodology:

- Cell Culture and Treatment:
 - Culture a HER2-overexpressing cell line (e.g., BT-474) under standard conditions.
 - Seed the cells in a multi-well plate and allow them to adhere.
 - Treat the cells with a range of **ARRY-380** concentrations for a specified period.
- Cell Lysis and Protein Quantification:
 - Lyse the cells to extract total protein.
 - Determine the protein concentration of each lysate to ensure equal loading.
- Detection of Phosphorylation:
 - Use an immunoassay (e.g., ELISA or Western blot) to detect the levels of phosphorylated HER2 and total HER2.
 - For ELISA, use a plate pre-coated with a capture antibody for total HER2 and a detection antibody specific for the phosphorylated form.
 - For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-HER2 and total HER2.
- Data Analysis:
 - Quantify the signal for both the phosphorylated and total protein.

- Normalize the phospho-protein signal to the total protein signal for each treatment condition.
- Plot the normalized data against the **ARRY-380** concentration to determine the cellular IC₅₀ value.

Troubleshooting Guide

This guide provides a logical approach to troubleshooting common issues encountered during kinase assays with **ARRY-380**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for kinase assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro kinase assay [protocols.io]
- 2. In vitro kinase assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: ARRY-380 (Tucatinib) Kinase Assay Resources]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605589#off-target-effects-of-arry-380-in-kinase-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com